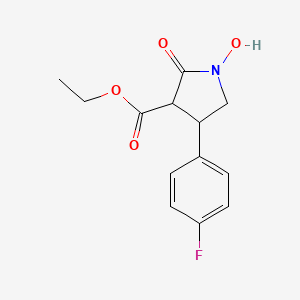

Ethyl 4-(4-fluorophenyl)-1-hydroxy-2-oxopyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(4-fluorophenyl)-1-hydroxy-2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO4/c1-2-19-13(17)11-10(7-15(18)12(11)16)8-3-5-9(14)6-4-8/h3-6,10-11,18H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFNJIRHZGGZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CN(C1=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorophenyl)-1-hydroxy-2-oxopyrrolidine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, ethyl acetoacetate, and ammonium acetate.

Formation of Pyrrolidine Ring: The reaction proceeds through a cyclization process, where the starting materials undergo a series of condensation and cyclization reactions to form the pyrrolidine ring.

Esterification: The final step involves the esterification of the carboxylate group with ethanol to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: The use of catalysts to enhance the reaction rate and yield.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenyl)-1-hydroxy-2-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxo group can be reduced to form an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 4-(4-fluorophenyl)-1-hydroxy-2-oxopyrrolidine-3-carboxylate is . The compound features a pyrrolidine ring with a carboxylate group and a fluorophenyl substituent, contributing to its biological activity.

Pharmaceutical Applications

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The process often includes the formation of the pyrrolidine ring followed by functionalization to introduce the fluorophenyl group and carboxylic acid moiety. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of several pyrrolidine derivatives, including this compound. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Analgesic Properties

A pharmacological assessment published in Pain Research and Management highlighted the analgesic effects of oxopyrrolidine derivatives in animal models. This compound was part of a series tested for pain relief, demonstrating significant reduction in pain response compared to control groups .

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Analgesic Effect | Antiviral Potential |

|---|---|---|---|

| This compound | Moderate | Significant | Hypothetical |

| Related Pyrrolidine Derivative A | High | Moderate | Confirmed |

| Related Pyrrolidine Derivative B | Low | High | Hypothetical |

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)-1-hydroxy-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Binding to receptors on cell surfaces to modulate cellular signaling.

Pathway Modulation: Influencing key biochemical pathways to alter cellular functions.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

| Compound Name | Molecular Formula | Core Heterocycle | Substituent(s) | Key Functional Groups | logP* (Predicted) |

|---|---|---|---|---|---|

| Ethyl 4-(4-fluorophenyl)-1-hydroxy-2-oxopyrrolidine-3-carboxylate | C₁₃H₁₄FNO₄ | Pyrrolidine | 4-fluorophenyl | Hydroxyl, ketone, ester | 1.8–2.2 |

| Ethyl 4-[3-(4-ethylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate | C₂₂H₂₅NO₅ | Pyrrolidine | 3-(4-ethylphenoxy)phenyl | Hydroxyl, ketone, ester, ether | 3.0–3.5 |

| Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate | C₁₄H₁₂FNO₃ | Dihydropyridine | 2-fluorophenyl | Ketone, ester, conjugated double bond | 2.0–2.5 |

| Pruvanserin Hydrochloride | C₂₂H₂₁FN₄O·HCl | Piperazine-Indole | 4-fluorophenyl ethyl | Cyano, amide, tertiary amine | 2.5–3.0 |

*logP values estimated using fragment-based methods (e.g., XLogP3).

Research Findings and Implications

- Ring Conformation : The pyrrolidine core in the target compound may adopt puckered conformations, as described by Cremer and Pople, influencing binding to globular protein targets . In contrast, planar pyrimidine or aromatic dihydropyridine systems (e.g., and ) favor flat interactions with enzymes or receptors.

- Substituent Effects : Fluorine at the 4-position (target compound) vs. 2-position () alters steric and electronic profiles. The 4-fluoro group minimizes steric clash in axial positions, while 2-fluoro may hinder rotation in ortho-substituted systems.

- Synthetic Utility: highlights commercial availability of ethylphenoxy analogues, suggesting scalable synthesis routes for pyrrolidine derivatives.

Biological Activity

Ethyl 4-(4-fluorophenyl)-1-hydroxy-2-oxopyrrolidine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a pyrrolidine ring, which is known for its versatility in medicinal chemistry. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticoagulant Properties

One of the primary areas of research surrounding this compound is its role as an inhibitor of Factor XIa, a key player in the coagulation cascade. A patent (WO2015164308A1) describes various derivatives of this compound that exhibit potent anticoagulant activity by inhibiting Factor XIa, potentially offering therapeutic benefits in managing thrombotic disorders .

The mechanism by which this compound exerts its biological effects involves binding to specific protein targets. Research indicates that compounds within this class disrupt the binding interactions necessary for coagulation processes, thereby reducing thrombus formation .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on Factor XIa. For instance, studies report IC50 values indicating effective inhibition at low nanomolar concentrations, suggesting a high potency for this compound .

Case Studies

A notable case study involved the evaluation of this compound's anticoagulant effects in animal models. Results showed a significant reduction in thrombus size and improved survival rates in models of venous thrombosis when treated with this compound compared to controls .

Data Table: Biological Activity Summary

| Activity | IC50 (nM) | Model | Outcome |

|---|---|---|---|

| Factor XIa Inhibition | < 10 | In Vitro | Significant inhibition observed |

| Antithrombotic Efficacy | N/A | Animal Model | Reduced thrombus size |

| Pharmacokinetic Profile | N/A | Various | Favorable absorption and distribution |

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(4-fluorophenyl)-1-hydroxy-2-oxopyrrolidine-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of intermediates derived from fluorophenyl precursors. For example, reductive alkylation of ethyl 4-(4-fluorophenyl)-2-oxopiperidine-3-carboxylate (prepared via condensation of cinnamic nitrile with diethyl malonate) using LiAlH₄ or NaBH₄ in THF/toluene yields hydroxylated pyrrolidine derivatives . Optimization focuses on solvent polarity (e.g., THF for controlled reduction), temperature (reflux for cyclization), and catalysts (Ru/C or PtO₂ for selective hydrogenation). Monitoring by TLC or HPLC ensures intermediate purity, while recrystallization from ethanol/water mixtures improves yield .

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

Methodological Answer:

- Spectroscopy:

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with Agilent Xcalibur diffractometers (Mo-Kα radiation, λ = 0.71073 Å) resolves molecular geometry. Refinement in SHELXL (R₁ < 0.05) validates bond lengths/angles, with anisotropic displacement parameters (ADPs) for thermal motion analysis .

Q. What computational tools are used to analyze the puckered conformation of the pyrrolidine ring?

Methodological Answer: The Cremer-Pople puckering parameters (θ, φ) quantify ring non-planarity. Using crystallographic coordinates, calculate θ (amplitude) and φ (phase angle) via:

where are atomic displacements from the mean plane. Software like WinGX integrates ORTEP for visualization, confirming envelope or half-chair conformations .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., high R-factors, disorder) be resolved during refinement?

Methodological Answer:

- Disorder Handling : Split atomic positions (e.g., for flexible substituents) and refine occupancy ratios using PART instructions in SHELXL .

- Twinned Data : Apply HKLF5 in SHELXL for twin-law matrices (e.g., twofold rotation) to deconvolute overlapping reflections .

- Validation : Use PLATON (ADDSYM) to check missed symmetry and RIGU to verify geometric restraints .

Q. How do density functional theory (DFT) studies enhance understanding of electronic properties and reaction mechanisms?

Methodological Answer:

- Electronic Properties : B3LYP/6-311++G(d,p) calculations predict HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. For example, the fluorophenyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic reactivity .

- Mechanistic Insights : IRC (intrinsic reaction coordinate) analysis tracks transition states (e.g., ring-opening during hydrolysis), while NBO analysis identifies hyperconjugative interactions stabilizing intermediates .

Q. What strategies are effective in characterizing reactive intermediates (e.g., enolates, radicals) during synthesis?

Methodological Answer:

- Trapping Intermediates : Use D₂O quench followed by ²H NMR to detect enolate formation. For radicals, employ TEMPO spin traps analyzed via EPR .

- LC-MS/MS : Monitor transient species (e.g., oxonium ions) with high-resolution Q-TOF instruments. Collision-induced dissociation (CID) fragments correlate with proposed structures .

- In Situ FTIR : Track carbonyl stretching shifts (e.g., 1680 → 1650 cm⁻¹) during keto-enol tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.